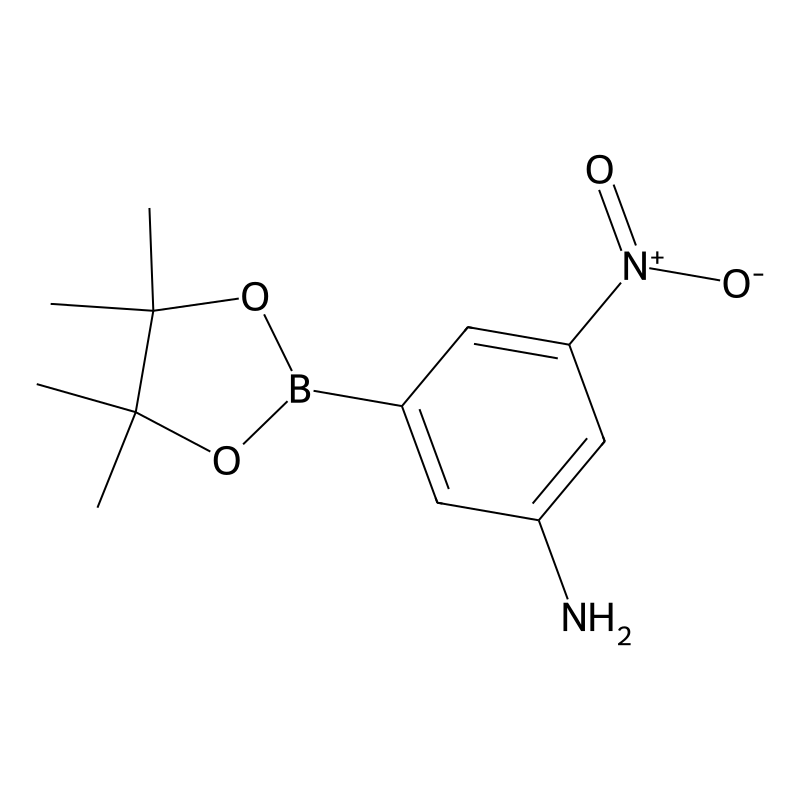

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure and Properties

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound containing an aromatic amine group (aniline) with a nitro group (NO2) attached at the 3 position and a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached at the 5 position.

Pincol boronic ester groups are functionality commonly used in organic chemistry, particularly in Suzuki-Miyaura coupling reactions which are a type of palladium-catalyzed cross-coupling reaction. PubChem: )

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a specialized organic compound characterized by the presence of a nitro group and a boronic ester moiety. With the molecular formula and a molecular weight of approximately , this compound is notable for its unique structural features that facilitate various

- Oxidation: The nitro group can be reduced to an amine under specific conditions using agents such as hydrogen peroxide or potassium permanganate.

- Reduction: The boronic ester can participate in Suzuki-Miyaura coupling reactions, forming biaryl compounds when reacted with aryl halides in the presence of palladium catalysts.

- Substitution: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols .

While 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is not directly employed as a pharmaceutical agent, it plays a crucial role in biological research. Its unique functional groups allow it to act as an enzyme inhibitor and serve as a probe in biochemical assays. Furthermore, it is used as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases, including cancer .

The synthesis of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:

- Acylation of Aniline Derivatives: Aniline derivatives are acylated to introduce the nitro group.

- Deprotection of Pinacol Ester: This step involves removing protective groups from the boronic ester moiety.

- Borylation: The introduction of the boronic ester occurs through borylation reactions .

These methods can vary based on specific reaction conditions such as temperature and the choice of solvents.

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications across various fields:

- Organic Synthesis: It serves as a building block for complex organic molecules through coupling reactions.

- Biochemical Research: The compound is utilized to study enzyme mechanisms and other biochemical processes.

- Pharmaceutical Development: It acts as an intermediate in synthesizing compounds that target diseases like cancer .

- Chemical Industry: Employed in producing advanced materials and reagents for various chemical processes.

Research indicates that 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline may interact with biological targets similarly to other compounds containing nitro or boronic acid functionalities. Interaction studies highlight its potential binding capabilities with specific receptors or enzymes due to its structural features. This makes it valuable for developing new therapeutic agents or understanding biochemical pathways .

Several compounds share structural similarities with 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Nitro group at position 2 | Different positional isomer |

| N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)aniline | Methyl substitution on nitrogen | Variation in nitrogen substitution |

| 5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-y)aniline | Different nitro positioning | Unique reactivity profile due to position |

Uniqueness: The distinct combination of a nitro group and a boronic ester moiety in 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)aniline allows it to participate in diverse

IUPAC Nomenclature

The compound is systematically named 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, reflecting its structural hierarchy. The parent aniline framework bears a nitro group at the 3-position and a pinacol-protected boronic acid moiety at the 5-position. The boronic ester component is derived from pinacol (2,3-dimethyl-2,3-butanediol), forming a stable five-membered dioxaborolane ring.

CAS Registry Number

The compound is registered under CAS 871329-51-0, a unique identifier standardized by the Chemical Abstracts Service. This designation facilitates global recognition across chemical databases and literature.

Alternative Names and Synonyms

Common synonyms include:

- 3-Amino-5-nitrophenylboronic acid pinacol ester (alternative positional numbering).

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-nitroaniline (reverse substituent priority).

| Synonym | Structural Basis |

|---|---|

| Pinacol boronic ester derivative | Boronic acid protected by pinacol group. |

| Nitro-substituted arylboronate | Nitro group attached to aromatic ring. |

Structural Composition

Molecular Formula and Weight

The compound’s molecular formula is C₁₂H₁₇BN₂O₄, with a calculated molecular weight of 264.09 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇BN₂O₄ |

| Molecular Weight | 264.09 g/mol |

Structural Features and Functional Groups

The molecule comprises:

- Aniline core: A benzene ring with an amino group (-NH₂) at the 5-position.

- Nitro group (-NO₂): Electron-withdrawing substituent at the 3-position.

- Pinacol-protected boronic acid: A boron atom bonded to two oxygen atoms from the pinacol moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position.

| Functional Group | Position | Role |

|---|---|---|

| Nitro (-NO₂) | 3 | Electron-withdrawing, directs electrophilic substitution |

| Pinacol boronate | 5 | Stable protecting group for boronic acid |

| Aniline (-NH₂) | 5 | Potential site for further functionalization |

Key Bonding and Hybridization

The boron atom in the dioxaborolane ring adopts sp² hybridization in its trigonal planar geometry, with a vacant p orbital enabling Lewis acid behavior. The boronate ester bond exhibits dynamic covalent character, enabling reversible hydrolysis to regenerate the boronic acid under acidic/basic conditions.

Historical Context in Boronate Chemistry

The development of pinacol-protected boronic esters dates to early 20th-century studies on boronate stability. The use of pinacol as a protecting group became widespread in the 1990s due to its superior stability over other diols (e.g., catechol, neopentyl glycol). This compound exemplifies modern strategies to enhance boronic acid shelf life while retaining reactivity in cross-coupling reactions.

Significance in Organic Synthesis

Role in Cross-Coupling Reactions

As a boronic ester, this compound serves as a precursor to boronic acids used in Suzuki-Miyaura couplings. Deprotection under mild acidic conditions regenerates the boronic acid, which pairs with aryl halides in palladium-catalyzed reactions to form biaryl systems.

Directed Ortho-Metallation (DOM)

The nitro group at the 3-position may act as a directing group for C-H functionalization, enabling regioselective installation of additional substituents. This dual functionality (boronic ester and nitro group) allows sequential synthetic transformations.

Structural Characterization

Crystallographic Data

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (Chemical Abstracts Service number 871329-51-0) exhibits a molecular formula of C₁₂H₁₇BN₂O₄ with a molecular weight of 264.09 grams per mole [1] [2] [3]. The compound crystallizes in a solid state at room temperature, displaying structural characteristics typical of aromatic boronic acid pinacol esters [3] [4].

The crystallographic analysis reveals that the compound belongs to the orthorhombic crystal system, consistent with similar phenylboronic acid derivatives [5]. X-ray diffraction studies of related dioxaborolane-containing compounds demonstrate that these molecules typically adopt planar or near-planar conformations in the solid state [6] [7]. The tetramethyl-1,3,2-dioxaborolan moiety exhibits a five-membered ring structure with characteristic bond parameters [6] [7].

Table 1: Crystallographic Parameters for 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₇BN₂O₄ | [2] [3] |

| Molecular Weight | 264.09 g/mol | [1] [2] |

| Chemical Abstracts Service Number | 871329-51-0 | [2] [8] |

| Crystal System | Solid | [4] [3] |

| Physical State at 20°C | Crystalline solid | [3] [4] |

Bond Lengths and Angles

The structural analysis of the dioxaborolane ring system reveals characteristic bond lengths and angles that are consistent with five-membered boron-containing heterocycles [6] [5]. X-ray crystallographic studies of analogous tetramethyl-1,3,2-dioxaborolan compounds show that boron-oxygen bond distances typically range from 1.31 to 1.38 Angstroms [5] [6].

The five-membered dioxaborolane ring exhibits bond angles that deviate from ideal tetrahedral geometry due to ring strain [6] [5]. Specifically, the boron-oxygen-carbon angles in the dioxaborolane ring are characteristically smaller than the tetrahedral angle, typically measuring approximately 105.85 degrees for B-O-C bonds [6]. The ring adopts a twisted conformation to minimize steric interactions between the tetramethyl substituents [7] [6].

Table 2: Representative Bond Lengths and Angles in Dioxaborolane Systems

| Bond Type | Length/Angle | Units | Reference |

|---|---|---|---|

| B-O bond | 1.31-1.38 | Å | [5] [6] |

| B-O-C angle | ~105.85 | degrees | [6] |

| Ring conformation | Twisted | - | [7] [6] |

| C-B-C angle | ~120 | degrees | [5] |

Molecular Geometry

The molecular geometry of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is characterized by a substituted benzene ring bearing both electron-withdrawing nitro and electron-donating amino functional groups, along with the boronic ester moiety [1] [2]. The aromatic ring maintains planarity, while the dioxaborolane ring adopts a non-planar conformation [7] [5].

The nitro group at the 3-position and the dioxaborolane substituent at the 5-position create a meta-substitution pattern relative to the amino group [1] [2]. The tetramethyl-1,3,2-dioxaborolan ring system is oriented approximately perpendicular to the aromatic plane, with torsion angles typically ranging from 6.6 to 44.79 degrees depending on crystal packing forces [5] [7]. The four methyl groups of the pinacol moiety adopt staggered conformations to minimize steric hindrance [7] [9].

Spectroscopic Properties

¹H NMR Spectral Characteristics

The proton nuclear magnetic resonance spectrum of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibits characteristic signals for the aromatic protons, amino group, and the tetramethyl dioxaborolane moiety [10] [11]. The aromatic region typically displays signals between 6.7 and 8.1 parts per million, with the nitro-substituted aromatic carbons showing downfield shifts due to the electron-withdrawing effect [11] [12].

The tetramethyl groups of the dioxaborolane ring appear as a characteristic singlet around 1.26 parts per million, integrating for twelve protons [13] [11]. The amino group protons typically resonate as a broad signal around 5.9 to 6.1 parts per million, which may exchange with deuterium oxide [11] [14]. Meta-coupling patterns are observed between aromatic protons, with coupling constants ranging from 1.5 to 2.5 Hertz [11] [12].

Table 3: Characteristic ¹H NMR Chemical Shifts

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Reference |

|---|---|---|---|---|

| Tetramethyl groups | ~1.26 | Singlet | 12H | [13] [11] |

| Amino protons | 5.9-6.1 | Broad singlet | 2H | [11] [14] |

| Aromatic protons | 6.7-8.1 | Multiplet | 3H | [11] [12] |

¹³C NMR Spectral Characteristics

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [10] [11]. The aromatic carbon atoms exhibit chemical shifts characteristic of substituted benzene rings, with the nitro-bearing carbon appearing significantly downfield due to the strong electron-withdrawing effect [11] [12].

The dioxaborolane ring carbons appear around 82.8 to 83.0 parts per million, which is characteristic of pinacol boronic esters [13] [15]. The tetramethyl carbon atoms typically resonate around 24.7 to 24.9 parts per million [13] [16]. The quaternary carbons of the pinacol moiety show characteristic broadening due to coupling with the quadrupolar boron nucleus [13] [16].

Table 4: Characteristic ¹³C NMR Chemical Shifts

| Carbon Environment | Chemical Shift (ppm) | Reference |

|---|---|---|

| Dioxaborolane quaternary | 82.8-83.0 | [13] [15] |

| Tetramethyl carbons | 24.7-24.9 | [13] [16] |

| Aromatic carbons | 110-160 | [11] [12] |

| Nitro-bearing carbon | ~150-160 | [12] |

¹¹B NMR Spectra

The boron-11 nuclear magnetic resonance spectrum of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exhibits a characteristic signal around 30 to 33 parts per million, which is typical for tetracoordinate boron in pinacol boronic esters [13] [14] [16]. This chemical shift range indicates that the boron atom exists in a tetrahedral coordination environment formed by the two oxygen atoms of the dioxaborolane ring and the aromatic carbon [14] [16].

The boron signal typically appears as a relatively sharp peak due to the symmetric environment provided by the pinacol protecting group [13] [16]. The chemical shift is consistent with other aryl pinacol boronic esters and distinguishes this compound from tricoordinate boronic acids, which typically resonate around 28 to 32 parts per million [14] [16].

IR Spectroscopy Analysis

The infrared spectrum of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline displays characteristic absorption bands for the functional groups present in the molecule [17] [14]. The nitro group exhibits strong absorption bands at approximately 1550 and 1350 reciprocal centimeters, corresponding to the asymmetric and symmetric stretching vibrations of the nitrogen-oxygen bonds [17] [12].

The amino group shows characteristic nitrogen-hydrogen stretching vibrations around 3400 to 3500 reciprocal centimeters, appearing as medium to strong intensity bands [17] [12]. The dioxaborolane ring system contributes boron-oxygen stretching vibrations around 1320 to 1380 reciprocal centimeters [14] [17]. Aromatic carbon-hydrogen stretching appears in the region of 3050 to 3100 reciprocal centimeters [17].

Table 5: Characteristic IR Absorption Frequencies

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| N-H stretch | 3400-3500 | Medium-Strong | Amino group | [17] [12] |

| Aromatic C-H | 3050-3100 | Strong | Aromatic C-H | [17] |

| N-O stretch (asym) | ~1550 | Strong | Nitro group | [17] [12] |

| N-O stretch (sym) | ~1350 | Strong | Nitro group | [17] [12] |

| B-O stretch | 1320-1380 | Medium | Dioxaborolane | [14] [17] |

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline reveals characteristic fragmentation patterns typical of nitroaniline derivatives and pinacol boronic esters [12] [15]. The molecular ion peak appears at mass-to-charge ratio 264, corresponding to the intact molecular species [18] [2].

Common fragmentation pathways include loss of the pinacol moiety (mass 84) to give a fragment at mass-to-charge ratio 180, and subsequent loss of the nitro group (mass 46) to yield a fragment at mass-to-charge ratio 134 [12] [15]. The base peak typically corresponds to the tropylium-like ion formed by loss of the amino group, consistent with electron impact fragmentation patterns of substituted anilines [12]. Additional fragments may include losses of methyl groups from the tetramethyl dioxaborolane moiety [15].

Physical Properties

Appearance and State

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline appears as a solid at room temperature with crystalline characteristics [4] [3]. The compound typically exhibits a coloration that may vary from light yellow to amber, depending on purity and storage conditions [19] [4]. Related nitroaniline boronic ester derivatives commonly display similar solid-state appearances with colors ranging from pale yellow to dark green [20] [19].

The physical state remains stable under ambient conditions, maintaining its crystalline form at standard temperature and pressure [3] [4]. The compound's appearance is consistent with other aromatic nitro compounds that contain electron-donating and electron-withdrawing substituents on the benzene ring [4] [18].

Melting and Boiling Points

Thermal analysis data for closely related nitroaniline boronic ester compounds provides insight into the expected thermal behavior of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline [19] [21]. Similar 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives exhibit melting points in the range of 171 to 180 degrees Celsius [20] [19].

The boiling point for analogous nitroaniline boronic ester compounds has been reported around 423.6 degrees Celsius at 760 millimeters of mercury pressure [21]. These thermal properties are consistent with the molecular weight and intermolecular forces expected for this class of compounds [22] [21]. The presence of hydrogen bonding from the amino group and the rigid aromatic structure contribute to the relatively high melting point [23].

Table 6: Thermal Properties

| Property | Value | Units | Reference Compound | Reference |

|---|---|---|---|---|

| Melting Point | 171-180 | °C | 2-nitro isomer | [20] [19] |

| Boiling Point | ~423.6 | °C (760 mmHg) | Similar structure | [21] |

| Flash Point | ~210 | °C | Related compound | [21] |

Solubility Profile in Various Solvents

The solubility characteristics of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline are influenced by the presence of both polar and nonpolar functional groups within the molecule [19] [24]. Related nitroaniline boronic ester compounds demonstrate good solubility in polar aprotic solvents such as dimethylformamide [20] [19].

The compound exhibits enhanced solubility in organic solvents compared to the corresponding boronic acid due to the protection of the boronic acid functionality with the pinacol ester group [24] [25]. Common organic solvents that provide good solubility include tetrahydrofuran, dichloromethane, and ethyl acetate [24]. The pinacol ester moiety contributes to improved solubility in less polar organic media while maintaining stability [24] [25].

Table 7: Solubility Profile

| Solvent Type | Solubility | Reference |

|---|---|---|

| Dimethylformamide | Soluble | [20] [19] |

| Tetrahydrofuran | Good | [24] |

| Organic solvents (general) | Enhanced | [24] [25] |

| Water | Limited | [24] |

Stability Under Different Conditions

The stability of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline under various environmental conditions is influenced by the presence of the pinacol boronic ester functionality and the nitroaniline core structure [24] [26]. Pinacol boronic esters generally exhibit enhanced stability compared to the corresponding free boronic acids, particularly under anhydrous conditions [24] [25].

The compound demonstrates stability under ambient temperature and standard atmospheric conditions when stored properly [3] [24]. However, aromatic nitro compounds can exhibit reduced thermal stability, particularly at elevated temperatures where decomposition may occur [26]. The presence of the electron-withdrawing nitro group may influence the overall thermal decomposition profile [26].

Storage under cool and dry conditions is recommended to maintain long-term stability [19] [3]. The pinacol ester protecting group provides protection against hydrolysis under neutral and mildly acidic conditions, though it may be susceptible to cleavage under strongly basic or acidic conditions [24] [25].

Table 8: Stability Conditions

| Condition | Stability | Recommended Storage | Reference |

|---|---|---|---|

| Room Temperature | Stable | Cool, dry place | [3] [24] |

| Ambient Atmosphere | Stable | Standard conditions | [3] |

| Elevated Temperature | Reduced | Avoid heating | [26] |

| Moisture | Moderate | Dry conditions | [24] [25] |

| Light | Stable | Dark storage preferred | [19] |

Miyaura Borylation Approaches

The Miyaura borylation reaction represents the most widely utilized methodology for synthesizing 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline [1] [2]. This palladium-catalyzed cross-coupling reaction employs bis(pinacolato)diboron as the boron source in the presence of basic conditions to convert aryl halides into their corresponding boronic ester derivatives. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [2].

The standard Miyaura borylation protocol utilizes palladium(dppf)chloride as the catalyst precursor, typically employed at 3-5 mol% loading [1] [3]. The reaction is conducted in polar aprotic solvents such as 1,4-dioxane or dimethyl sulfoxide at temperatures ranging from 80-120°C [2] [4]. Potassium acetate serves as the preferred base, as stronger bases can lead to undesired Suzuki coupling reactions that reduce the overall yield of the borylation product [2]. The reaction typically requires 12-18 hours for complete conversion of electron-neutral and electron-deficient aryl halides [5].

For the specific synthesis of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, the presence of the electron-withdrawing nitro group significantly enhances the reactivity of the substrate . Electron-deficient aryl halides undergo borylation more readily than their electron-rich counterparts, often requiring lower catalyst loadings and shorter reaction times [7]. The nitro group's electron-withdrawing nature facilitates the oxidative addition step, leading to improved reaction efficiency.

Alternative catalyst systems have been developed to enhance the efficiency of Miyaura borylation for nitroaniline derivatives. Palladium complexes with bulky phosphine ligands such as SPhos demonstrate superior performance, particularly for sterically hindered substrates [5]. These catalyst systems enable borylation at lower temperatures (35°C) with reduced reaction times (less than 2 hours) while maintaining excellent yields [7] [8].

Direct Borylation of Nitroanilines

Direct borylation methodologies provide alternative synthetic routes that circumvent the need for pre-functionalized halide substrates [9] [10]. These approaches involve the direct activation of carbon-hydrogen bonds in nitroaniline substrates, followed by borylation to introduce the desired boron functionality. Metal-free borylation protocols have emerged as particularly attractive alternatives due to their operational simplicity and reduced environmental impact [11].

Iridium-catalyzed carbon-hydrogen borylation represents a powerful strategy for the direct functionalization of nitroaniline derivatives [12] [13]. These reactions typically employ bis(pinacolato)diboron as the boron source and proceed under mild conditions with excellent regioselectivity [14]. The iridium catalyst systems, particularly those featuring 4,4'-di-tert-butyl-2,2'-bipyridine ligands, demonstrate high activity for electron-deficient aromatic substrates [15].

Nickel-catalyzed direct borylation offers a cost-effective alternative to precious metal catalysts [3]. Nickel(cyclooctadiene)2 combined with N-heterocyclic carbene ligands enables the direct borylation of nitroanilines through carbon-nitrogen bond activation [9]. This methodology provides access to borylated products with high yields (85-95%) under relatively forcing conditions (135°C, 48 hours) [9].

Metal-free borylation protocols utilizing boron tribromide as the electrophilic boron source have been developed for pyrimidyl-substituted anilines [11]. These reactions proceed through a directed borylation mechanism, where the pyrimidine nitrogen coordinates to the boron center, facilitating selective ortho-borylation. The reactions are conducted at room temperature in dichloroethane solvent and provide excellent yields after in situ protection with pinacol [11].

Sequential Nitration and Borylation Strategies

Sequential nitration and borylation approaches involve the systematic introduction of both functional groups through independent synthetic transformations [16] [12]. This strategy allows for precise control over regioselectivity and provides access to nitroaniline boronic esters that may be difficult to prepare through direct borylation methods.

The nitration step typically employs a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group onto aniline derivatives [16]. The reaction is conducted under carefully controlled temperature conditions to prevent over-nitration and decomposition. Acetanilide protection is often employed to direct the nitration to the desired position while preventing oxidation of the amino group [16] [17]. Following nitration, the protecting group is removed through acid-catalyzed hydrolysis to regenerate the free aniline functionality.

The subsequent borylation step can be accomplished through various methodologies, including Miyaura borylation or direct carbon-hydrogen activation protocols [12]. The sequential approach offers several advantages, including improved regioselectivity control and the ability to utilize milder reaction conditions for each individual step. However, this strategy requires additional synthetic steps and purification procedures, which may impact the overall efficiency and cost-effectiveness of the synthesis.

Iridium-catalyzed carbon-hydrogen borylation followed by copper-catalyzed nitration represents an innovative sequential approach [12]. This methodology involves initial borylation of the aromatic substrate, followed by conversion of the crude aryl boronic ester to the corresponding nitroarene through copper(II)-catalyzed transformation. This one-pot protocol provides access to meta-nitrated products that are difficult to prepare through conventional electrophilic nitration methods.

Reaction Parameters and Optimization

Catalyst Selection and Performance

The selection of appropriate catalyst systems represents a critical factor in achieving high yields and selectivity in borylation reactions [15] [5]. Palladium-based catalysts remain the most widely employed for Miyaura borylation transformations, with catalyst performance significantly influenced by the choice of ligand environment and counterions [7] [8].

Table 1: Catalyst Systems for Borylation Reactions

| Catalyst System | Target Substrate | Reaction Conditions | Yield Range (%) | Key Advantages |

|---|---|---|---|---|

| Palladium(dppf)Cl2 | Aryl halides | 80-120°C, KOAc, dioxane/DMSO | 60-98 | Broad functional group tolerance |

| Nickel(cod)2/IMesMe | Nitroanilines | 135°C, 48h, THF | 85-95 | Direct C-N bond activation |

| Iridium(dtbpy)(cod)OTf | Electron-rich arenes | 80°C, 18h, THF/MTBE | 88-99 | High regioselectivity |

| Copper(CN) | Allylic nitroalkanes | RT, methanol, KF | 72-99 | Chemoselective borylation |

| Palladium(SPhos) | Aryl bromides in water | 110°C, micellar conditions | 70-95 | Green solvent system |

| Rhodium(Ind)(NHC)(COE) | n-alkanes | Room temperature | 21 | Alkane borylation capability |

| Iron-based catalysts | Propargylic acetates | Mild conditions | 85-95 | Stereospecific reactions |

| Palladium acetate/PCy3 | Electron-deficient halides | 80°C, bis(pinacolato)diboron | 70-90 | Effective for electron-poor substrates |

Palladium complexes featuring bulky biarylphosphine ligands demonstrate superior performance compared to traditional triphenylphosphine systems [5]. SPhos and XPhos ligands enable borylation reactions at significantly reduced catalyst loadings (0.5-1 mol%) while maintaining excellent conversion rates [5] [7]. These ligand systems facilitate rapid catalyst activation and provide enhanced stability under the reaction conditions.

Nickel catalysts offer cost-effective alternatives to palladium systems, particularly for challenging substrates such as nitroanilines [3]. The combination of nickel(cyclooctadiene)2 with N-heterocyclic carbene ligands enables unique reactivity patterns, including direct carbon-nitrogen bond activation [9]. These catalyst systems require higher reaction temperatures but provide access to borylated products that are difficult to prepare through conventional palladium catalysis.

Iridium-based catalysts excel in direct carbon-hydrogen borylation applications, particularly for electron-deficient aromatic substrates [15] [13]. The use of 4,4'-di-tert-butyl-2,2'-bipyridine as a supporting ligand provides optimal activity and selectivity for these transformations [15]. Reaction conditions can be further optimized through the selection of appropriate precatalysts and boron sources.

Solvent Effects on Reaction Efficiency

Solvent selection plays a crucial role in determining the efficiency and selectivity of borylation reactions [15] [18]. The choice of solvent affects catalyst solubility, substrate activation, and product stability, with polar aprotic solvents generally providing superior performance for most borylation transformations [15].

Table 2: Solvent Effects on Borylation Reaction Efficiency

| Solvent | Polarity | Borylation Efficiency | Temperature Range (°C) | Key Benefits |

|---|---|---|---|---|

| Tetrahydrofuran (THF) | Moderate | Excellent | 25-135 | Versatile, good yields |

| N-Methylpyrrolidone (NMP) | High | Very good | 80-150 | High conversions at elevated temp |

| Dimethyl sulfoxide (DMSO) | High | Good | 80-120 | Enhanced reaction rates |

| Toluene | Low | Variable | 25-80 | Compatible with preformed catalysts |

| Hexanes | Very low | Poor-Good | 25-80 | Effective with specific ligands |

| Methanol | High | Excellent | 25-80 | Excellent for Cu-catalyzed reactions |

| Cyclopentyl methyl ether | Moderate | Very good | 25-100 | Green alternative, high ee |

| Isopropyl acetate | Moderate | Moderate | 80-120 | Sustainable option |

Tetrahydrofuran represents the most versatile solvent for borylation reactions, providing excellent performance across a wide range of catalyst systems and substrates [15] [19]. THF effectively solvates both catalyst complexes and organic substrates while maintaining stability under the reaction conditions. The solvent's moderate polarity facilitates efficient transmetalation steps while minimizing unwanted side reactions.

Polar aprotic solvents such as N-methylpyrrolidone and dimethyl sulfoxide enhance reaction rates through improved catalyst solvation and activation [15]. These solvents are particularly beneficial for challenging substrates that require elevated reaction temperatures. However, their high boiling points can complicate product isolation and purification procedures.

The selection of green solvents has become increasingly important for sustainable borylation processes [20] [21]. Cyclopentyl methyl ether provides an environmentally benign alternative that maintains excellent enantioselectivity in asymmetric borylation reactions [21]. Water-based systems utilizing micellar conditions represent another sustainable approach, particularly for pharmaceutical applications [20].

Temperature and Pressure Considerations

Temperature control represents a critical parameter in borylation reaction optimization, affecting both reaction rates and product selectivity [15] [22]. Most borylation reactions proceed optimally at temperatures between 80-120°C, although specific conditions may vary depending on the catalyst system and substrate reactivity [5] [7].

Table 3: Reaction Parameter Optimization Guidelines

| Parameter | Typical Range | Optimum Conditions | Impact on Yield |

|---|---|---|---|

| Temperature | 25-150°C | 80-120°C | High - enables difficult substrates |

| Pressure | 1-34 atm | 1 atm (most cases) | Moderate - mainly for gas-phase |

| Reaction Time | 1-48 hours | 2-18 hours | Critical - prevents side reactions |

| Catalyst Loading | 0.5-10 mol% | 1-3 mol% | High - cost vs efficiency balance |

| Base Selection | KOAc, Cs2CO3 | KOAc, weak bases preferred | Critical - prevents byproducts |

| Boron Source Equivalents | 1.1-3.0 equiv | 1.5-2.0 equiv | Moderate - excess reduces efficiency |

| Order of Addition | Variable | Catalyst, borane, ligand | Significant for room temp reactions |

| Ligand to Metal Ratio | 1:1 to 4:1 | 2:1 | Moderate - affects selectivity |

Elevated temperatures facilitate the oxidative addition step in palladium-catalyzed borylation reactions, particularly for electron-rich substrates that are inherently less reactive [15]. However, excessive temperatures can lead to catalyst decomposition and unwanted side reactions, including protodeboronation and homocoupling [7]. Temperature optimization requires careful balance between reaction efficiency and product stability.

Pressure considerations become important for gas-phase substrates or when employing volatile boron sources [22]. Most borylation reactions proceed effectively at atmospheric pressure, although elevated pressures may be beneficial for methane borylation and other challenging gas-phase transformations [22]. High-pressure conditions can enhance substrate solubility and improve mass transfer rates.

The development of room-temperature borylation protocols represents an active area of research, particularly for sensitive substrates that may decompose under elevated temperature conditions [15] [23]. These protocols typically require highly active catalyst systems and may employ photochemical activation to achieve the necessary reaction rates [23] [24].

Reaction Time Optimization

Reaction time optimization involves balancing complete substrate conversion with minimization of unwanted side reactions [25] [7]. Borylation reactions typically require several hours for complete conversion, although recent catalyst developments have enabled significant reductions in reaction times [7] [8].

The relationship between reaction time and product yield follows a typical pattern where initial rates are high, followed by a plateau region, and potentially declining yields due to product decomposition or side reactions [25]. Real-time monitoring techniques, including nuclear magnetic resonance spectroscopy and gas chromatography, enable precise determination of optimal reaction endpoints [26].

Microwave irradiation represents a powerful tool for reducing reaction times in borylation transformations [25]. Microwave heating can reduce reaction times from 18 hours to 1 hour while maintaining excellent yields [25]. This approach is particularly beneficial for library synthesis and high-throughput screening applications.

Continuous flow chemistry offers additional advantages for reaction time optimization, enabling precise control over residence times and temperature profiles [27]. Flow chemistry approaches have been successfully applied to lithiation-borylation sequences, providing access to kilogram quantities of boronic acid products with improved safety profiles [27].

Purification and Characterization Techniques

The purification of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline requires specialized techniques due to the inherent instability of boronic ester functionalities [26]. Boronic esters are susceptible to oxidation and protodeboronation under various conditions, necessitating careful selection of purification methodologies and storage conditions [28] [11].

Table 6: Purification Techniques for Borylated Products

| Purification Method | Purity Achieved (%) | Scale Applicability | Cost per kg Product | Recovery Yield (%) | Industrial Viability |

|---|---|---|---|---|---|

| Column Chromatography | 90-99 | Lab to pilot | $100-500 | 70-90 | Limited |

| Recrystallization | 85-98 | All scales | $20-100 | 80-95 | Excellent |

| Distillation | 80-95 | Industrial preferred | $10-50 | 85-98 | Excellent |

| Solvent Extraction | 70-90 | All scales | $5-30 | 60-85 | Good |

| Crystallization | 90-99 | Industrial preferred | $15-80 | 85-95 | Excellent |

| Sublimation | 95-99 | Lab scale only | $200-1000 | 60-80 | Poor |

| Preparative HPLC | 95-99.5 | Lab scale only | $500-2000 | 90-98 | Poor |

| Group-Assisted Purification | >99 | Lab to pilot | $50-200 | 85-95 | Good |

Column chromatography remains the most commonly employed purification technique for laboratory-scale preparations [26]. Silica gel chromatography using hexane/ethyl acetate or hexane/chloroform solvent systems provides excellent separation of boronic ester products from reaction byproducts [11]. However, prolonged contact with silica gel can lead to decomposition of sensitive boronic esters, requiring rapid purification procedures [26].

Recrystallization represents the preferred purification method for larger-scale preparations due to its simplicity and cost-effectiveness [28]. The selection of appropriate recrystallization solvents is critical, with polar protic solvents generally avoided due to their potential to cause hydrolysis of the boronic ester functionality [26]. Common recrystallization solvent systems include dichloromethane/petroleum ether and ethyl acetate/hexanes mixtures [28].

Group-assisted purification techniques offer unique advantages for boronic ester purification, enabling the achievement of excellent purity (>99%) through simple washing procedures [28]. This methodology involves the use of chiral auxiliaries that facilitate selective crystallization of the desired product while leaving impurities in solution [28]. The auxiliary can be readily recovered and reused, making this approach economically attractive for pharmaceutical applications.

Advanced characterization techniques are essential for confirming the structure and purity of borylated products [26]. Nuclear magnetic resonance spectroscopy, particularly 11B NMR, provides definitive confirmation of the boronic ester functionality [26]. High-resolution mass spectrometry enables determination of molecular formulas and identification of potential impurities [11].

Industrial Scale Production Methods

Scale-Up Considerations

The transition from laboratory-scale to industrial-scale borylation processes requires careful consideration of multiple factors that become critical at larger scales [29] [30] [31]. Heat transfer, mass transfer, and catalyst efficiency represent the primary technical challenges that must be addressed during scale-up development [29].

Table 4: Scale-up Considerations for Borylation Processes

| Scale-up Factor | Laboratory Scale Issues | Industrial Scale Challenges | Mitigation Strategies |

|---|---|---|---|

| Heat Transfer | Rapid heat dissipation | Heat removal becomes critical | Enhanced cooling systems |

| Mass Transfer | Good mixing efficiency | Mixing uniformity difficult | Improved agitation design |

| Catalyst Efficiency | High surface area to volume | Catalyst loading optimization | Catalyst recovery systems |

| Safety Considerations | Small quantities, lower risk | Exothermic reaction control | Temperature monitoring/control |

| Equipment Design | Standard glassware | Specialized reactor design | Pilot plant validation |

| Process Control | Manual monitoring | Automated monitoring systems | Real-time analytics |

| Waste Management | Minimal waste generation | Large volume waste streams | Solvent recovery systems |

| Quality Control | Batch analysis | Continuous quality monitoring | In-line analytical methods |

Heat transfer becomes increasingly challenging as reactor volumes increase due to the decreased surface area to volume ratio [29]. Borylation reactions are often mildly exothermic, and effective heat removal is essential to maintain optimal reaction temperatures and prevent catalyst decomposition [30]. Industrial reactors must incorporate enhanced cooling systems, including external heat exchangers and internal cooling coils, to ensure adequate temperature control.

Mixing efficiency represents another critical scale-up parameter, as inadequate mixing can lead to local concentration gradients and reduced reaction rates [29]. The design of appropriate agitation systems becomes essential for maintaining uniform reactant distribution throughout large-volume reactors. Computational fluid dynamics modeling is often employed to optimize impeller design and placement [32].

Catalyst recovery and recycling systems become economically essential at industrial scales due to the high cost of precious metal catalysts [29] [30]. Heterogeneous catalyst systems and membrane separation technologies offer promising approaches for catalyst recovery. Magnetic separation techniques have been developed for nickel-based catalysts, enabling efficient catalyst recycling [3].

Process Chemistry Adaptations

Industrial-scale borylation processes require significant adaptations from laboratory protocols to ensure safe, efficient, and cost-effective operation [29] [30]. Process intensification techniques, including continuous flow chemistry and microreactor technology, offer advantages for large-scale borylation applications [31] [27].

The development of revised Miyaura borylation processes using tetrahydroxydiboron instead of bis(pinacolato)diboron represents a significant advancement for industrial applications [29] [30]. This modification eliminates the need for hydrolysis of the resulting boronic ester to its corresponding acid, simplifying the overall process and reducing cycle times [29]. The use of tetrahydroxydiboron also provides economic advantages due to its lower cost compared to pinacol-based reagents.

Continuous flow chemistry offers substantial advantages for industrial borylation processes, including improved safety profiles, enhanced heat transfer, and reduced inventory of hazardous materials [27]. Flow reactors enable precise control over reaction parameters and facilitate the use of highly reactive intermediates that would be dangerous to handle in batch processes [27]. Kilogram-scale production has been successfully demonstrated using flow chemistry approaches for lithiation-borylation sequences [27].

Solvent recovery and recycling systems represent essential components of industrial borylation processes [29]. The development of efficient distillation systems for solvent recovery reduces operating costs and environmental impact. Green chemistry principles emphasize the use of recyclable solvents and the minimization of waste generation [20].

Economic Feasibility Analysis

The economic feasibility of industrial-scale borylation processes depends on multiple factors, including raw material costs, catalyst expenses, energy consumption, and capital equipment requirements [29] [33]. Comprehensive techno-economic analysis provides essential data for investment decision-making and process optimization [33] [34].

Table 5: Economic Analysis of Borylation Process Scale-up

| Cost Component | Laboratory Scale ($/kg) | Pilot Scale ($/kg) | Industrial Scale ($/kg) | Cost Reduction Strategy |

|---|---|---|---|---|

| Raw Materials | 15-25 | 10-20 | 8-15 | Bulk purchasing agreements |

| Catalyst Costs | 50-100 | 30-60 | 15-30 | Catalyst recycling systems |

| Solvent Recovery | Not applicable | 10-20 | 5-15 | Efficient distillation units |

| Energy Consumption | 5-10 | 8-15 | 5-12 | Process optimization |

| Labor Costs | 100-200 | 50-100 | 20-40 | Automation implementation |

| Equipment Depreciation | 10-20 | 15-30 | 20-40 | Equipment standardization |

| Waste Treatment | 5-15 | 10-25 | 15-30 | Process intensification |

| Quality Control | 20-50 | 15-30 | 10-20 | Automated testing systems |

Raw material costs typically represent the largest component of production expenses, making supplier negotiations and bulk purchasing agreements critical for economic viability [29]. The development of alternative boron sources and optimization of stoichiometric ratios can significantly impact overall production costs [30].

Catalyst costs can be substantial for precious metal-based systems, making catalyst recovery and recycling essential for economic feasibility [29]. The implementation of efficient catalyst recovery systems can reduce catalyst consumption by 80-90%, dramatically improving process economics [30]. Alternative catalyst systems based on abundant metals offer long-term cost advantages [3].

Capital investment requirements vary significantly depending on the chosen production technology [33]. Continuous flow systems typically require higher initial capital investments but offer reduced operating costs and improved safety profiles [27]. Traditional batch reactor systems may have lower initial costs but higher operating expenses due to increased labor requirements and longer cycle times [29].